molecular formula C13H19ClN4O2 B567385 (R)-3-(6-Chloro-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester CAS No. 1289585-36-9

(R)-3-(6-Chloro-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B567385
CAS No.: 1289585-36-9
M. Wt: 298.771
InChI Key: WIVWPUMWEWLZOG-SECBINFHSA-N
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Description

(R)-3-(6-Chloro-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester is a key chiral intermediate in the synthesis of sophisticated small molecule therapeutics, particularly kinase inhibitors. Its primary research value lies in its role as a precursor to compounds that target Src-family kinases and other ATP-binding sites. The molecule features a stereochemically defined (R)-pyrrolidine scaffold, which provides a critical three-dimensional structure for optimal binding to biological targets, linked to a 6-chloro-pyrimidine group—a privileged structure in medicinal chemistry known for its ability to act as a hinge binder in kinase active sites [https://www.rcsb.org/]. This specific substitution pattern allows researchers to further functionalize the molecule, making it a versatile building block for constructing libraries of potential drug candidates. The tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen is a standard feature that facilitates synthetic flexibility, allowing for the sequential elaboration of the core structure. Researchers utilize this compound extensively in the development of novel therapeutic agents for oncology and immunology, where precise inhibition of specific kinase signaling pathways is desired [https://pubchem.ncbi.nlm.nih.gov/]. Its mechanism of action is conferred upon incorporation into larger molecules that function as ATP-competitive inhibitors, effectively blocking the phosphorylation and subsequent activation of downstream signaling proteins involved in cell proliferation and survival.

Properties

IUPAC Name

tert-butyl (3R)-3-[(6-chloropyrimidin-4-yl)amino]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-5-4-9(7-18)17-11-6-10(14)15-8-16-11/h6,8-9H,4-5,7H2,1-3H3,(H,15,16,17)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIVWPUMWEWLZOG-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)NC2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001116436
Record name 1-Pyrrolidinecarboxylic acid, 3-[(6-chloro-4-pyrimidinyl)amino]-, 1,1-dimethylethyl ester, (3R)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289585-36-9
Record name 1-Pyrrolidinecarboxylic acid, 3-[(6-chloro-4-pyrimidinyl)amino]-, 1,1-dimethylethyl ester, (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289585-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidinecarboxylic acid, 3-[(6-chloro-4-pyrimidinyl)amino]-, 1,1-dimethylethyl ester, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001116436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of (R)-3-Aminopyrrolidine-1-carboxylic acid tert-butyl ester

This intermediate is synthesized via asymmetric hydrogenation or resolution of racemic mixtures:

Asymmetric Route :

  • Substrate: 3-Oxopyrrolidine-1-carboxylic acid tert-butyl ester.

  • Catalyst: Chiral ruthenium complexes (e.g., Noyori-type).

  • Conditions: H₂ (50 psi), ethanol, 25°C.

  • Yield : 92% enantiomeric excess (ee).

Resolution Method :

  • Racemic 3-aminopyrrolidine is treated with L-tartaric acid to isolate the (R)-enantiomer.

  • Efficiency : 85% recovery after recrystallization.

SNAr Reaction with 4,6-Dichloropyrimidine

Standard Protocol :

  • Reagents :

    • (R)-3-Aminopyrrolidine-1-carboxylic acid tert-butyl ester (1.0 equiv).

    • 4,6-Dichloropyrimidine (1.1 equiv).

    • Base: DIEA (3.0 equiv).

  • Solvent : DMF or DMSO.

  • Conditions : 80–90°C, 12–24 hours.

  • Workup : Aqueous extraction, column chromatography (hexane/EtOAc).

  • Yield : 65–70%.

Optimization Data :

EntrySolventBaseTemp (°C)Time (h)Yield (%)
1DMFDIEA801265
2DMSOK₂CO₃901070
3THFDBU602450

Polar aprotic solvents (DMF, DMSO) enhance reactivity by stabilizing the transition state. DIEA outperforms inorganic bases due to superior solubility.

Stereochemical Control and Analysis

The (R)-configuration is critical for biological activity. Chiral HPLC (Chiralpak AD-H column, hexane/i-PrOH 80:20) confirms >99% ee in the final product. Key spectroscopic data:

¹H NMR (400 MHz, CDCl₃) :

  • δ 1.42 (s, 9H, tert-butyl), 3.30–3.50 (m, 4H, pyrrolidine), 6.45 (d, J=5.5 Hz, pyrimidine-H), 8.15 (d, J=5.5 Hz, pyrimidine-H).

ESI-MS : m/z 299.1 [M+H]⁺ (calc. 298.77).

Alternative Synthetic Routes

Reductive Amination

  • Substrate : (R)-3-Ketopyrrolidine-1-carboxylic acid tert-butyl ester.

  • Reagents : NH₄OAc, NaBH₃CN.

  • Yield : 60% (lower due to competing reduction of the ketone).

Buchwald-Hartwig Amination

  • Catalyst : Pd₂(dba)₃, Xantphos.

  • Conditions : Toluene, 100°C.

  • Yield : 55% (limited by catalyst loading and side reactions).

Industrial-Scale Considerations

Process Intensification :

  • Continuous Flow Reactors : Reduce reaction time to 2 hours with 75% yield.

  • In-line Purification : Simulated moving bed (SMB) chromatography minimizes downtime.

Cost Drivers :

  • 4,6-Dichloropyrimidine accounts for 40% of raw material costs.

  • Solvent recovery (DMF) reduces expenses by 30%.

Challenges and Solutions

Challenge : Epimerization at the 3-position during SNAr.
Solution : Lower reaction temperature (60°C) and shorter duration (8 hours) maintain 98% ee.

Challenge : Residual palladium in pharmaceutical-grade material.
Solution : Silica-thiol scavengers reduce Pd content to <5 ppm.

Research Frontiers

Biocatalytic Approaches :

  • Transaminases convert 3-ketopyrrolidine to (R)-3-aminopyrrolidine with 95% ee.

Photocatalytic SNAr :

  • Visible light irradiation accelerates reactions (3 hours, 80% yield) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the pyrimidine ring using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group on the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Amines, thiols, polar aprotic solvents like DMF or DMSO.

Major Products Formed

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

One of the primary areas of research for this compound is its potential as an anticancer agent. Studies have shown that derivatives of pyrimidine compounds exhibit cytotoxicity against various cancer cell lines. The chloro-pyrimidine moiety in this compound is believed to enhance its interaction with biological targets involved in cancer progression.

Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of related pyrimidine derivatives that demonstrated potent inhibition of tumor growth in vitro and in vivo models. The research indicated that the presence of the chloro group significantly improved the binding affinity to target proteins associated with cancer cell proliferation .

Inhibition of Kinases

The compound has been investigated for its ability to inhibit specific kinases, which are crucial in various signaling pathways related to cancer and other diseases. Kinase inhibitors are a major focus in drug development due to their role in regulating cellular functions.

Data Table: Kinase Inhibition Studies

CompoundTarget KinaseIC50 (µM)Reference
(R)-3-(6-Chloro-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl esterHPK10.5
Related Pyrimidine DerivativeEGFR0.2

Neuroprotective Effects

Research has indicated that compounds similar to this compound may exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases.

Case Study:
A study on the neuroprotective effects of pyrrolidine derivatives showed promising results in preventing neuronal cell death in models of Alzheimer's disease. The mechanism was attributed to the modulation of oxidative stress pathways .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The incorporation of various substituents can significantly alter its biological activity.

Data Table: Structure-Activity Relationship Insights

SubstituentBiological ActivityObservations
Chloro GroupIncreased potency against cancer cellsEnhances binding affinity
Tert-butyl EsterImproved solubilityFacilitates better bioavailability

Mechanism of Action

The mechanism of action of ®-3-(6-Chloro-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity. The pyrimidine and pyrrolidine rings play a crucial role in the binding affinity and specificity of the compound. The chloro group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound belongs to a class of heterocyclic tert-butyl esters with pyrimidine substituents. Below is a comparative analysis with structurally related molecules:

Compound Name Core Structure Substituents on Pyrimidine Position on Ring Molecular Weight (g/mol) Key Features/Applications
(R)-3-(6-Chloro-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester Pyrrolidine 6-Chloro 3-position 326.82 Chiral intermediate for kinase inhibitors
4-[(6-Chloro-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester Piperidine 6-Chloro 4-position 326.82 Piperidine ring increases conformational flexibility; used in protease inhibitors
2-[(6-Chloro-pyrimidin-4-ylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester Pyrrolidine 6-Chloro 2-position 326.82 Positional isomer; altered steric effects impact binding affinity
(R)-tert-Butyl 3-((6-methoxy-2-(methylthio)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate Pyrrolidine 6-Methoxy, 2-methylthio 3-position 355.45 Electron-donating groups reduce reactivity; used in antiviral research

Research Findings

  • Kinase Inhibition : Analogues with pyrrolidine cores (e.g., the target compound) show higher selectivity for tyrosine kinases compared to piperidine-based derivatives, as demonstrated in docking studies using AutoDock Vina .
  • Metabolic Stability : Chloropyrimidine derivatives exhibit longer half-lives in vivo than methoxy-substituted variants due to reduced oxidative metabolism .
  • Chirality Impact : The (R)-enantiomer of the target compound displays 10-fold higher activity than the (S)-form in inhibiting MDM2-p53 interactions, a critical pathway in cancer therapy .

Biological Activity

(R)-3-(6-Chloro-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H18ClN3O3
  • Molecular Weight : 299.75 g/mol
  • CAS Number : 939986-77-3

The compound acts primarily as an inhibitor of specific enzymes involved in various biological pathways. Its structure suggests that it may interact with target proteins through hydrogen bonding and hydrophobic interactions, which is common for pyrrolidine derivatives.

Antiviral Activity

Research indicates that compounds containing a pyrimidine moiety exhibit antiviral properties. For instance, studies have shown that similar derivatives can inhibit viral replication by targeting viral enzymes essential for their life cycle. The specific activity of this compound against viruses like HSV-1 has been noted, where it demonstrated significant inhibition in vitro .

Antibacterial and Antifungal Activity

The compound has also been evaluated for antibacterial properties. In vitro studies suggest that it may inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The presence of the chloro-pyrimidine group is believed to enhance its interaction with bacterial cell walls .

Anti-inflammatory Activity

Preliminary studies have indicated that this compound may possess anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in cell cultures, suggesting potential therapeutic applications in inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/PathwayIC50 Value (µM)Reference
AntiviralHSV-125
AntibacterialE. coli15
Anti-inflammatoryTNF-alpha production30

Case Study: Antiviral Efficacy Against HSV-1

In a study assessing the antiviral efficacy against HSV-1, this compound was tested on Vero cells. The compound demonstrated an IC50 value of 25 µM, indicating potent antiviral activity compared to standard antiviral agents .

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis routes for this compound, and what reaction conditions yield optimal purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions. For example, a palladium-catalyzed coupling reaction using palladium diacetate and tert-butyl XPhos with cesium carbonate in tert-butyl alcohol under an inert atmosphere (40–100°C, 5.5 hours) achieves moderate yields. Subsequent HCl hydrolysis (93–96°C, 17 hours) removes protecting groups. Key parameters for purity include controlled catalyst loading, inert conditions, and post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. What safety protocols are essential during handling?

  • Methodological Answer : Critical measures include:

  • Respiratory protection : Use NIOSH-approved masks to avoid inhalation.
  • Gloves and eye protection : Nitrile gloves and safety goggles are mandatory.
  • Facilities : Ensure accessible eye wash stations and decontamination showers.
  • Storage : Store in a cool, dry place away from oxidizers (light yellow solid state noted) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR spectroscopy : Confirm stereochemistry (R-configuration) and structural integrity using 1^1H/13^13C NMR.
  • HPLC-MS : Assess purity (>95%) and identify impurities (C18 column, acetonitrile/water mobile phase).
  • Melting point analysis : Compare observed values (e.g., 150°C) with literature data to verify consistency .

Q. How should researchers address solubility challenges in aqueous systems?

  • Methodological Answer : The compound is sparingly soluble in water (3.5E-5 g/L at 25°C). For in vitro assays, use co-solvents like DMSO (≤5% v/v) or prepare stock solutions in tert-butanol. Sonication (30 minutes, 40°C) enhances dissolution .

Advanced Research Questions

Q. How can catalytic systems be optimized to improve yield in multi-step syntheses?

  • Methodological Answer :

  • Catalyst screening : Test alternatives to palladium diacetate (e.g., Pd(OAc)2_2/Xantphos) to reduce side reactions.
  • Temperature gradients : Perform kinetic studies (40–120°C) to identify ideal reaction windows.
  • Additives : Introduce phase-transfer catalysts (e.g., TBAB) to enhance intermediate solubility .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., solubility, melting point)?

  • Methodological Answer :

  • Polymorph screening : Use differential scanning calorimetry (DSC) to detect crystalline forms.
  • Cross-validation : Compare data across multiple sources (e.g., PubChem, peer-reviewed studies) and replicate experiments under standardized conditions (25°C, 1 atm) .

Q. How can researchers mitigate degradation during prolonged experiments?

  • Methodological Answer :

  • Temperature control : Use continuous cooling (4°C) to slow organic degradation.
  • Inert atmospheres : Conduct reactions/sample storage under nitrogen or argon.
  • Stabilizers : Add radical scavengers (e.g., BHT) to prevent oxidative breakdown .

Q. What methods are effective for isolating and identifying synthetic byproducts?

  • Methodological Answer :

  • LC-MS/MS : Profile reaction mixtures to detect low-abundance impurities.
  • Preparative TLC : Isolate side products using silica plates (CH2_2Cl2_2/MeOH 9:1).
  • Mechanistic studies : Use DFT calculations to predict plausible byproduct structures .

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